7-Fluoro-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
7-Fluoro-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a synthetic organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitutions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride and alkyl halides to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
7-Fluoro-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-5-methyl-3-({1-[(oxan-4-yl)piperidin-4-yl]}-1H-benzimidazol-2-one): Shares a similar fluorinated aromatic structure but differs in the heterocyclic components.
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Contains a similar piperidine ring but has a different core structure.
Uniqueness
7-Fluoro-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
7-fluoro-3-[[1-(oxan-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O2/c21-16-4-5-18-19(11-16)22-14-24(20(18)25)12-15-6-8-23(9-7-15)13-17-3-1-2-10-26-17/h4-5,11,14-15,17H,1-3,6-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDQOUTUZGPCBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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